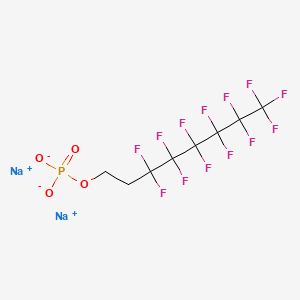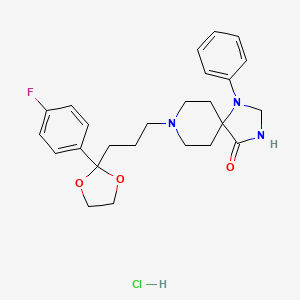
Ethylenedioxy Spiperone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenedioxy Spiperone Hydrochloride is a chemical compound with the CAS number 1346600-99-4. It is primarily used as a reference standard in pharmaceutical testing . This compound is known for its high quality and accuracy in results, making it a valuable tool in various scientific research applications .
Analyse Des Réactions Chimiques
Ethylenedioxy Spiperone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid (TFA) and other scavengers to avoid unwanted side reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally result in high-purity compounds suitable for pharmaceutical testing .
Applications De Recherche Scientifique
Ethylenedioxy Spiperone Hydrochloride has a wide range of scientific research applications. It is used in chemistry for the synthesis of peptides and other complex molecules . In biology, it is employed in studies related to cell cycle arrest and apoptosis, particularly in cancer research . In medicine, it has been investigated for its potential therapeutic effects in treating colorectal cancer and chronic obstructive pulmonary disease (COPD) . Additionally, it is used in industry for the development of new drugs and therapeutic strategies .
Mécanisme D'action
The mechanism of action of Ethylenedioxy Spiperone Hydrochloride involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in colorectal cancer cells by disrupting intracellular calcium homeostasis and inducing endoplasmic reticulum stress . This compound also affects lipid metabolism and damages the Golgi apparatus, leading to cell death . In COPD research, it has been found to mediate endothelial regeneration by influencing the Notch1 pathway and promoting angiogenesis .
Comparaison Avec Des Composés Similaires
Ethylenedioxy Spiperone Hydrochloride is unique in its ability to induce apoptosis and mediate endothelial regeneration. Similar compounds include spiperone, which is also used in cancer research and has similar effects on intracellular calcium homeostasis and endoplasmic reticulum stress . Other related compounds include various dopamine and serotonin receptor antagonists, which share some pharmacological properties but differ in their specific molecular targets and pathways .
Propriétés
Formule moléculaire |
C25H31ClFN3O3 |
|---|---|
Poids moléculaire |
476.0 g/mol |
Nom IUPAC |
8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C25H30FN3O3.ClH/c26-21-9-7-20(8-10-21)25(31-17-18-32-25)11-4-14-28-15-12-24(13-16-28)23(30)27-19-29(24)22-5-2-1-3-6-22;/h1-3,5-10H,4,11-19H2,(H,27,30);1H |
Clé InChI |
WSJSGDYRGOKGGE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC4(OCCO4)C5=CC=C(C=C5)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


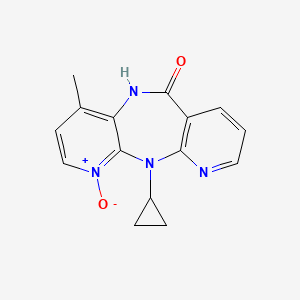
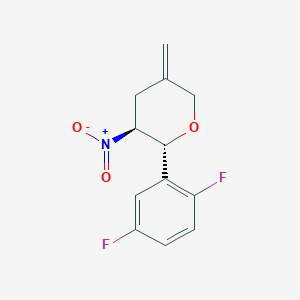

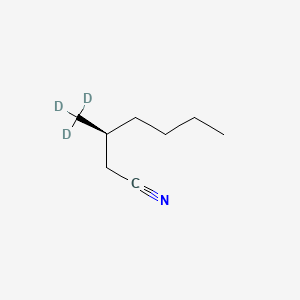
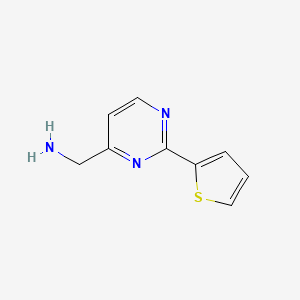
![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)
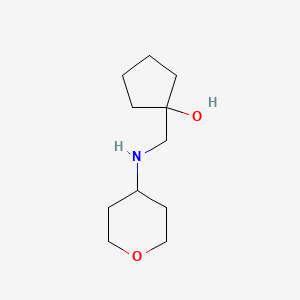
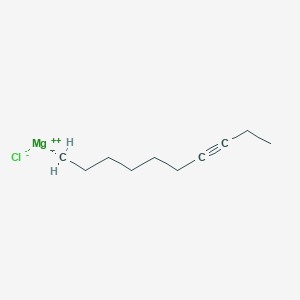
![(1R,3S,5R,6R,9R,11R,15S,16S,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36S,37S)-33-[(2R,3S,4S,5S,6R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-3,5-bis(triethylsilyloxy)oxan-2-yl]oxy-1-methoxy-15,16,18-trimethyl-13-oxo-3,5,6,9,11,17,37-heptakis(triethylsilyloxy)-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13438015.png)
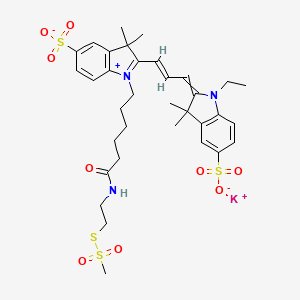


![(7R,8S,9R,10S,13S,14R)-16,16-dideuterio-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438034.png)
